molecular formula C11H9NO2S B1270435 2-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 36916-44-6

2-Benzyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1270435
CAS No.: 36916-44-6
M. Wt: 219.26 g/mol
InChI Key: OUVVHURAIHESSK-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C11H9NO2S. It is a thiazole derivative, characterized by a benzyl group attached to the nitrogen atom of the thiazole ring and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of benzylamine with thioamide derivatives under controlled conditions. One common method includes the cyclization of benzylamine with α-haloketones in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 2-benzyl-1,3-thiazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human glioblastoma and melanoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antiviral Properties : The compound has shown promise in inhibiting neuraminidase (NA) activity of the influenza A virus, suggesting its potential as an antiviral agent .

2. Antioxidant Properties

  • The compound's ability to scavenge free radicals has been extensively studied. It modulates oxidative stress in cellular environments, providing a protective effect against cellular damage.

3. Anticonvulsant Activity

  • Recent investigations have highlighted its anticonvulsant properties, with certain derivatives demonstrating significant activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring enhance anticonvulsant efficacy .

Case Study 1: Anticancer Activity

A series of derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of less than 10 µM against U251 glioblastoma cells, indicating strong anticancer potential. The study concluded that specific substitutions on the thiazole ring significantly influenced the biological activity .

Case Study 2: Antiviral Efficacy

In a laboratory setting, this compound was tested for its ability to inhibit the growth of influenza A virus. Results indicated a dose-dependent inhibition of NA activity, suggesting that this compound could be developed into a therapeutic agent for treating viral infections .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis in cancer cells. The thiazole ring’s aromaticity allows it to participate in π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,3-thiazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Overview

2-Benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a benzyl group attached to the nitrogen atom of the thiazole ring and a carboxylic acid group at the fourth position. Its unique structural characteristics contribute to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

  • Molecular Formula: C11H9NO2S
  • Molecular Weight: 219.26 g/mol
  • CAS Number: 36916-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring's aromaticity allows for significant π-π interactions, enhancing binding affinity to enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Apoptosis Induction: It has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
  • Antimicrobial Activity: The compound exhibits activity against a range of bacterial and fungal strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Candida albicans30 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties across various cancer cell lines. For instance:

Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)10 µM
A549 (lung cancer)12 µM

These findings indicate that the compound may target specific molecular pathways involved in cancer progression, such as those regulating cell proliferation and apoptosis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies measuring cytokine levels in treated cells, this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

CytokineConcentration (pg/mL)
Control200
Treated80

This reduction suggests the compound may have therapeutic potential in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on several bacterial strains demonstrated that this compound had comparable efficacy to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against tested organisms .
  • Cancer Cell Line Analysis : In a comparative study of various thiazole derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines (MCF-7), showcasing an IC50 value significantly lower than many other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation of substituted benzaldehydes with thiazole precursors under acidic reflux conditions. For example, in analogous thiazole syntheses, benzaldehyde derivatives are reacted with thiazole intermediates (e.g., 4-amino-1,2,4-triazoles) in ethanol with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and solvent removal under reduced pressure . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to improve yield. Characterization via 1H^1H-NMR and LC-MS is critical to confirm product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR and 13C^{13}C-NMR : To confirm the benzyl substituent (aromatic protons at δ 7.2–7.4 ppm) and carboxylic acid group (downfield shift ~δ 12–13 ppm) .
  • FT-IR : Detect characteristic bands for C=O (1680–1720 cm1^{-1}) and thiazole ring vibrations (1550–1600 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors .
  • Storage : Store at room temperature in airtight containers, away from oxidizers and moisture .
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock or GOLD to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, thiazole derivatives have been docked into Trypanosoma cruzi trans-sialidase (TcTS) active sites to prioritize synthesis .
  • ADMET Prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s Rule of Five) and toxicity risks .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to refine structural modifications .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Re-evaluate Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and cofactors. Discrepancies may arise from non-optimal assay parameters .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that alter activity .
  • Crystallography : Solve co-crystal structures of the compound bound to its target to validate docking poses and identify steric clashes not modeled computationally .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .
  • Stable Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways using mass spectrometry .
  • Pharmacokinetic Profiling : Administer the compound to rodent models and measure plasma half-life, bioavailability, and tissue distribution .

Q. How can structural analogs of this compound be designed to improve solubility without compromising target binding?

  • Methodological Answer :

  • Prodrug Approach : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .
  • PEGylation : Introduce polyethylene glycol (PEG) chains to the benzyl group to increase hydrophilicity .
  • Co-crystallization Studies : Identify non-critical regions of the molecule (e.g., para-position of the benzyl ring) for introducing polar substituents like hydroxyl or amine groups .

Properties

IUPAC Name

2-benzyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVHURAIHESSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363440
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36916-44-6
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. 0-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ 2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7:29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
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0.15 g
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Four
[Compound]
Name
resin
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0.5 g
Type
reactant
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Quantity
0.06 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
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Quantity
5 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7.29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.06 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

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